

EFdA-TP tetraammonium mechanism of action

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Compound of Interest

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An In-Depth Technical Guide on the Core Mechanism of Action of EFdA-TP Tetraammonium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir or MK-8591, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike all approved NRTIs that lack a 3'-hydroxyl group, EFdA retains this moiety, yet demonstrates unparalleled anti-HIV-1 activity. Its active form, EFdA-5'-triphosphate (EFdA-TP), is a highly efficient substrate for HIV-1 reverse transcriptase (RT) and inhibits its function through multiple, complex mechanisms. This versatility may explain the high barrier to the development of viral resistance.[1] This document provides a detailed overview of the core mechanisms of EFdA-TP, summarizes key quantitative data, outlines experimental protocols used in its characterization, and visualizes its molecular interactions and pathways.

Core Mechanism of Action: A Multi-Pronged Inhibition Strategy

EFdA-TP's primary distinction lies in its multifaceted approach to inhibiting HIV-1 RT, setting it apart from traditional NRTIs that act solely as obligate chain terminators.[2] The core of its action involves not just terminating DNA synthesis but fundamentally disrupting the translocation process of the reverse transcriptase enzyme.



Translocation-Defective Inhibition

The principal mechanism of action is as a translocation-defective RT inhibitor (TDRTI), also referred to as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2][3] After HIV-1 RT incorporates EFdA monophosphate (EFdA-MP) into the nascent viral DNA, the 4'-ethynyl group of EFdA interacts with a hydrophobic pocket within the RT enzyme, defined by residues such as Ala-114, Tyr-115, and Met-184.[3][4] This interaction creates a steric hindrance that physically blocks the enzyme from translocating—or moving—to the next position on the template strand.[3][5] This stalling of the enzyme effectively terminates further DNA synthesis, making EFdA-MP a de facto immediate chain terminator despite possessing a 3'-OH group.[2] [3]

Immediate vs. Delayed Chain Termination

The inhibitory effect of EFdA-TP is highly dependent on the local nucleic acid template sequence.[6] This leads to two distinct inhibitory outcomes:

- Immediate Chain Termination (ICT): In many sequence contexts, the translocation block is so profound that DNA synthesis is halted immediately after the incorporation of EFdA-MP.[6][7]
- Delayed Chain Termination (DCT): In other sequences, the enzyme can incorporate one
 additional nucleotide after EFdA-MP before synthesis is permanently halted.[6][7] In these
 cases, the 4'-ethynyl group clashes with the "primer grip" region of RT, leading to the
 dissociation of the primer and cessation of synthesis.[2]

This sequence-dependent versatility adds a layer of complexity and robustness to its antiviral activity.[1]

Efficient Incorporation and Misincorporation

Pre-steady-state kinetic studies have revealed that HIV-1 RT incorporates EFdA-TP with a higher efficiency than the natural substrate, dATP.[3][8] This preferential uptake ensures its potent antiviral effect even at low intracellular concentrations. Furthermore, RT can efficiently misincorporate EFdA-MP against the wrong template base (e.g., G, A, or C).[6] The resulting mismatched primers are extremely difficult for RT to extend and are also protected from phosphorolytic excision, creating a dead-end complex that irreversibly halts reverse transcription.[6]



Quantitative Analysis

The potency and unique mechanism of EFdA-TP are substantiated by extensive quantitative data from biochemical and cellular assays.

Table 1: Kinetic Parameters of EFdA-TP Incorporation by HIV-1 RT

This table summarizes the pre-steady-state kinetic parameters for the incorporation of EFdA-TP compared to the natural nucleotide dATP. The efficiency of incorporation is calculated as kpol/Kd or kcat/Km.

Parameter	EFdA-TP	dATP	Fold Difference (EFdA-TP vs dATP)	Reference
kpol (s ⁻¹)	Value not specified	Value not specified	-	[8]
Kd (μM)	Value not specified	Value not specified	-	[8]
Incorporation Efficiency	Not specified	Not specified	>2-fold higher for EFdA-TP	[8]
Comparative Efficiency	-	-	1.6 to 3.2-fold higher for EFdA- TP	[9]

Note: Specific values for kpol (maximal rate of polymerization) and Kd (dissociation constant) can vary based on experimental conditions and the specific template-primer used.

Table 2: Antiviral Potency and Cytotoxicity

This table presents the 50% effective concentration (EC50) of EFdA against various HIV-1 strains and its 50% cytotoxic concentration (CC50), highlighting its high selectivity index.



Assay Type	Cell Line/Virus Strain	EC50	CC50	Selectivity Index (CC50/EC50	Reference
Antiviral Activity	HIV-1JR-CSF in PBMCs	0.25 nM	>46 μM	184,000	[10]
Antiviral Activity	HIV-1IIIb in MT4 cells	73 pM	>10 µM	>136,986	[2]
Antiviral Activity	Wild-Type HIV-1	As low as 50 pM	-	-	[11]
Antiviral Activity	Treatment- Naive Chimeric Viruses	1.4 nM (median)	-	-	[9]
Cytotoxicity	CaSki cells (72h)	-	41.11 ± 8.78 μg/ml	>1 x 10 ³	[12]

Table 3: Intracellular Pharmacokinetics

The prolonged intracellular half-life of the active EFdA-TP metabolite is a key factor in its sustained antiviral activity, allowing for the possibility of long-acting formulations.

Parameter	Cell Type	Value	Reference
Intracellular Half-life (EFdA-TP)	Rhesus Macaque PBMCs	>72 hours	[10]
Intracellular Concentration (10 mg dose)	Human PBMCs	0.983 pmol/10 ⁶ cells	[2]
Intracellular Concentration (0.5 mg dose)	Human PBMCs	0.116 pmol/10 ⁶ cells	[2]



Key Experimental Protocols

The elucidation of EFdA-TP's mechanism relied on several key biochemical and biophysical techniques.

Pre-Steady-State Kinetic Analysis

This method is used to determine the kinetic parameters of a single nucleotide incorporation event by HIV-1 RT.

- Objective: To measure the rate of polymerization (kpol) and the dissociation constant (Kd) for EFdA-TP and dATP.
- · Methodology:
 - A solution containing HIV-1 RT (e.g., 50 nM) and a specific DNA template/primer (T/P) substrate (e.g., 50 nM) is prepared in a reaction buffer.
 - \circ This enzyme-substrate complex is rapidly mixed with a solution containing MgCl₂ and varying concentrations of either EFdA-TP or dATP (e.g., 1–50 μ M) using a rapid quench-flow instrument.
 - The reaction is allowed to proceed for very short time intervals (e.g., 0.005 to 2 seconds).
 - The reaction is abruptly stopped (quenched) by adding a solution of 150 mM EDTA.
 - The reaction products (extended primers) are separated by denaturing polyacrylamide gel electrophoresis and quantified.
 - The observed rates at each nucleotide concentration are fitted to a hyperbolic equation to determine the kpol and Kd.[6]

Primer Extension Assays

These assays are used to visualize the termination of DNA synthesis at specific points.

 Objective: To determine if EFdA-TP acts as an immediate or delayed chain terminator and to assess its sequence dependency.



- Methodology:
 - A labeled DNA primer is annealed to a DNA or RNA template.
 - The template/primer substrate is incubated with HIV-1 RT.
 - A mixture of all four dNTPs (at a concentration like 1 μM) and increasing concentrations of EFdA-TP (e.g., 0–1000 nM) are added to initiate DNA synthesis.[5]
 - The reaction is allowed to proceed for a set time (e.g., 15 minutes).[5]
 - The reaction is stopped, and the DNA products are denatured and resolved on a sequencing gel.
 - The positions where DNA synthesis is halted correspond to the sites of EFdA-MP incorporation, which are visualized by autoradiography or fluorescence imaging.

Surface Plasmon Resonance (SPR)

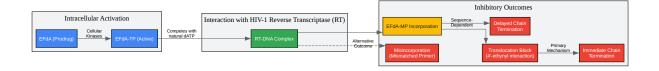
SPR is used to measure the real-time binding kinetics between the nucleotide triphosphate and the RT-DNA complex.

- Objective: To determine the association (k_a) and dissociation (kd) rate constants for EFdA-TP binding to HIV-1 RT.
- Methodology:
 - HIV-1 RT is covalently cross-linked to a DNA template/primer substrate.
 - This complex is immobilized on the surface of an SPR sensor chip.
 - Solutions containing various concentrations of EFdA-TP are flowed over the chip surface.
 - The binding and dissociation of EFdA-TP to the RT-DNA complex are monitored in realtime by detecting changes in the refractive index at the sensor surface.
 - The resulting sensorgrams are analyzed using a suitable binding model (e.g., a two-state reaction protocol) to calculate the kinetic constants (ka, kd) and the equilibrium



dissociation constant (Kd).[6]

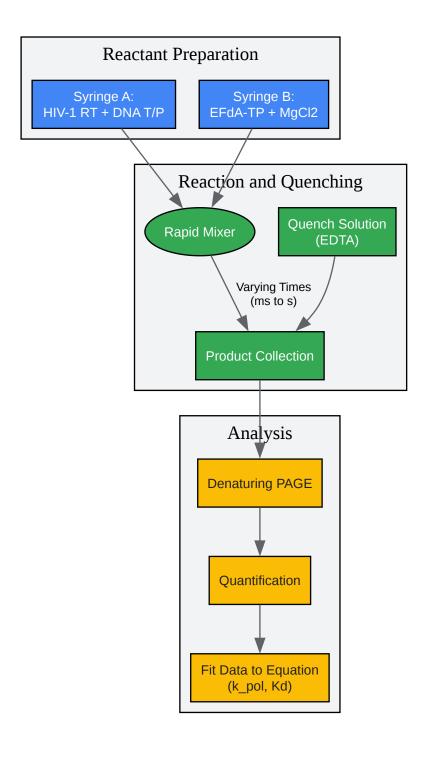
Signaling Pathways and Experimental Workflows



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Caption: Overall mechanism of EFdA-TP action.

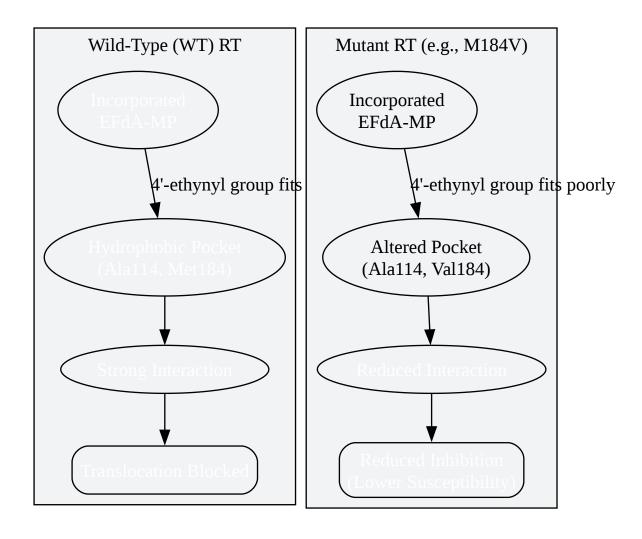




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Caption: Experimental workflow for pre-steady-state kinetics.





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